Aprindine

Description

Structure

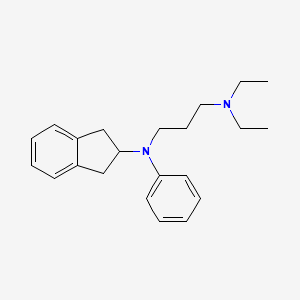

2D Structure

3D Structure

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLBHDRPUJLHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022615 | |

| Record name | Aprindine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.82e-03 g/L | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37640-71-4, 33237-74-0 | |

| Record name | Aprindine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprindine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprindine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fibocil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aprindine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRINDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y48085P9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-121 °C, 120 - 121 °C | |

| Record name | Aprindine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Aprindine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and chemical synthesis of Aprindine, a Class Ib antiarrhythmic agent. It details the key individuals and research groups involved in its initial development, outlines the synthetic pathways for its preparation, and presents quantitative data on its efficacy and pharmacological properties. This document also includes detailed experimental protocols for pivotal studies and visual representations of its chemical synthesis and mechanism of action to support researchers and professionals in the field of drug development.

Discovery and Early Development

This compound, identified by the code AC 1802 during its initial development phase, emerged as a promising antiarrhythmic agent in the early 1970s. The pioneering pharmacological evaluation of this 2-aminoindane derivative was conducted by a team of researchers including A. Georges, A. Hosslet, and G. Duvernay, with their findings published in 1973. Concurrently, the initial clinical investigations that established its efficacy as an antiarrhythmic drug were led by H. Kesteloot, W. Van Mieghem, and H. De Geest, who also published their seminal work in 1973.

The original synthesis of this compound is attributed to P. Vanhoof and P. Clarebout, as detailed in a 1973 British Patent assigned to Manufacture de Produits Pharmaceutiques A. Christiaens S.A.[1]. This foundational work laid the groundwork for subsequent research and clinical use of the compound.

Chemical Synthesis of this compound Hydrochloride

The chemical synthesis of this compound hydrochloride involves a straightforward multi-step process. The following protocol is based on the originally patented method.

Synthesis Pathway

Caption: Chemical synthesis pathway of this compound Monohydrochloride.

Experimental Protocol: Synthesis of this compound Dihydrochloride

-

Reaction Setup: In a 5-liter reaction vessel under a nitrogen atmosphere, dissolve 104.6 g (0.5 mol) of N-phenyl-2-aminoindane in 2.5 liters of benzene.

-

Addition of Base: Add 37 g (0.95 mol) of sodium amide to the solution and stir the mixture for 3 hours at room temperature.

-

Alkylation: Rapidly add 119.7 g (0.8 mol) of γ-chloropropyldiethylamine to the reaction mixture.

-

Reflux: After stirring for 1 hour at room temperature, reflux the mixture for 21 hours under nitrogen.

-

Work-up: Allow the mixture to cool and then pour it onto ice. Extract the aqueous phase with 500 cm³ of benzene. Wash the benzene extract twice with 200 cm³ of water.

-

Isolation: Evaporate the benzene solvent. Treat the residue with 500 cm³ of 2 N hydrochloric acid. Evaporate the resulting solution to dryness.

-

Crystallization: Recrystallize the oily residue from ethanol to yield 176.9 g (89.4%) of N-phenyl-N-diethylaminopropyl-2-aminoindane dihydrochloride.

Experimental Protocol: Conversion to this compound Monohydrochloride

-

Dissolution: Dissolve 26.36 g (0.066 mol) of the dihydrochloride salt in 158 cm³ of water.

-

Neutralization: Add a suitable amount of 1 N sodium hydroxide dropwise to neutralize one equivalent of the hydrochloride.

-

Isolation: Evaporate the aqueous solution to dryness. Use benzene to aid in the azeotropic removal of water.

-

Purification: Filter the precipitated sodium chloride (3.8 g). The benzene solution is then cooled to induce crystallization.

-

Final Product: Collect the crystals to obtain 22.6 g (95%) of this compound monohydrochloride.

Quantitative Data

The following tables summarize the key quantitative data related to the physicochemical properties, pharmacological activity, and clinical efficacy of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀N₂ | [1] |

| Molar Mass | 322.50 g/mol | N/A |

| Melting Point | 120-121 °C | [1] |

| CAS Number | 37640-71-4 | [1] |

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Condition | Reference |

| Sodium Channel Block | |||

| Tonic Block (Kdrest) | 37.7 µmol/l | Guinea-pig ventricular myocytes | [2] |

| Inactivated State Block (Kdi) | 0.74 µmol/l | Guinea-pig ventricular myocytes | [2] |

| Potassium Channel Block | |||

| IC₅₀ for IKr | Not specified, but preferential inhibition shown | Guinea-pig atrial cells | [3] |

| IC₅₀ for IK.ACh (Carbachol-induced) | 0.4 µM | Guinea-pig atrial cells | [3] |

| IC₅₀ for IK.ACh (GTPγS-induced) | 2.5 µM | Guinea-pig atrial cells | [3] |

Table 3: Clinical Efficacy of this compound in Ventricular Arrhythmias

| Study Endpoint | Result | Patient Population | Reference |

| Symptom Abolition | 56 out of 64 patients became asymptomatic | Patients with refractory ventricular tachycardia and fibrillation | [4] |

| Survival (23-month follow-up) | 65% survival in patients with plasma levels >1.5 µg/ml | Patients with refractory ventricular tachycardia and fibrillation | [4] |

| Survival (23-month follow-up) | 35% survival in patients with plasma levels ≤1.5 µg/ml | Patients with refractory ventricular tachycardia and fibrillation | [4] |

| Response to IV vs. Oral Therapy | 11 out of 25 patients (43%) with refractory VT converted to sinus rhythm with IV this compound and remained arrhythmia-free on oral therapy | Patients with refractory ventricular tachycardia | [5] |

Mechanism of Action and Signaling Pathway

This compound is classified as a Class Ib antiarrhythmic agent. Its primary mechanism of action is the blockade of fast inward sodium channels in the cardiac myocytes. This action has a limited effect on the depolarization phase of the action potential but shortens the repolarization phase and the QT interval, and elevates the fibrillation threshold.[1] By blocking the sodium channels, this compound reduces the excitability of cardiac cells and stabilizes the cardiac membrane, thereby preventing abnormal electrical impulses that lead to arrhythmias.[5] Additionally, this compound has been shown to have a mild beta-blocking effect and also inhibits certain potassium currents, which contributes to its antiarrhythmic properties.[3][5]

Caption: Simplified signaling pathway of this compound's antiarrhythmic action.

Experimental Protocols

Evaluation of Sodium Channel Blockade

The following protocol is a generalized method for assessing the sodium channel blocking properties of a compound like this compound, based on techniques described in the literature.[2][6]

-

Preparation of Myocytes: Isolate single ventricular myocytes from guinea pig hearts using enzymatic digestion.

-

Whole-Cell Patch Clamp: Perform whole-cell voltage-clamp recordings using patch pipettes with a low resistance.

-

Voltage Protocol: Hold the cell membrane potential at a resting level (e.g., -90 mV). Apply conditioning clamp pulses to varying potentials and for different durations to study the state-dependent block (resting, open, and inactivated states).

-

Measurement of Sodium Current: Measure the maximum upstroke velocity (Vmax) of the action potential as an index of sodium channel availability.

-

Data Analysis: Determine the tonic block by measuring the reduction in Vmax in the resting state. Assess the use-dependent block by applying trains of depolarizing pulses at different frequencies. Calculate the time constants for the onset of and recovery from the block.

Assessment of Antiarrhythmic Efficacy in a Clinical Setting

The following is a representative protocol for evaluating the efficacy of an antiarrhythmic drug in patients with ventricular arrhythmias, as can be inferred from clinical studies on this compound.[4][5]

-

Patient Selection: Enroll patients with a documented history of symptomatic, recurrent ventricular tachycardia or fibrillation that is refractory to conventional antiarrhythmic therapies.

-

Baseline Assessment: Perform baseline electrophysiological studies, including programmed electrical stimulation to induce arrhythmias, and 24-hour Holter monitoring to quantify the frequency and complexity of ventricular ectopy.

-

Drug Administration: Administer an intravenous loading dose of this compound, followed by a continuous infusion. Subsequently, transition patients to an oral maintenance dose.

-

Efficacy Evaluation: Repeat the electrophysiological studies and Holter monitoring after achieving steady-state plasma concentrations of the drug. A significant reduction in the frequency of spontaneous arrhythmias and the inability to induce sustained ventricular tachycardia are considered indicators of drug efficacy.

-

Long-term Follow-up: Monitor patients for symptomatic recurrences of arrhythmia and for drug-related adverse effects over an extended period. Obtain periodic plasma drug level measurements to ensure they are within the therapeutic range.

Conclusion

This compound stands as a notable example of early antiarrhythmic drug development, with a well-characterized chemical synthesis and a clear mechanism of action centered on sodium channel blockade. The quantitative data from both preclinical and clinical studies underscore its efficacy, particularly in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview intended to serve as a valuable resource for researchers and professionals in the ongoing development of novel cardiovascular therapies.

References

- 1. This compound | C22H30N2 | CID 2218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The utility of this compound blood levels in the management of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ventricular tachycardia: prediction of response to oral this compound with intravenous this compound [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aprindine: IUPAC Name, Molecular Structure, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aprindine, a Class 1b antiarrhythmic agent. The following sections detail its chemical identity, physicochemical properties, analytical methodologies, and mechanism of action, presented in a format tailored for scientific and research applications.

Chemical Identity and Molecular Structure

This compound is chemically identified as a substituted 2-aminoindane derivative.

IUPAC Name: N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine[1][2]

Molecular Structure:

-

Molecular Formula: C₂₂H₃₀N₂[3]

-

Molecular Weight: 322.50 g/mol [4]

-

CAS Number: 37640-71-4 (free base)[1][3], 33237-74-0 (hydrochloride salt)[5][6][7][8]

-

SMILES: CCN(CC)CCCN(c1ccccc1)C2CC3=CC=CC=C3C2[3]

-

InChI: InChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀N₂ | [3] |

| Molecular Weight | 322.50 g/mol | [4] |

| Physical Description | Solid | [1] |

| Melting Point | 120-121 °C | [1] |

| Water Solubility | 0.00782 g/L | [1][5] |

| logP | 4.86 | [1] |

| pKa (Strongest Basic) | 9.94 | [5] |

Experimental Protocols

Synthesis of this compound

Analytical Determination of this compound in Human Plasma

A validated method for the quantification of this compound in human plasma utilizes reversed-phase high-performance liquid chromatography (HPLC).[4]

Methodology Overview:

-

Sample Preparation: Liquid-liquid extraction of this compound from plasma is performed using diethyl ether.[4]

-

Internal Standard: Amiodarone is employed as the internal standard for accurate quantification.[4]

-

Chromatographic Separation:

-

Detection: UV detection is carried out at a wavelength of 254 nm.[4]

-

Method Performance:

Mechanism of Action

This compound exerts its antiarrhythmic effects through the modulation of several key ion channels in cardiac myocytes. As a Class Ib antiarrhythmic agent, its primary mechanism involves the blockade of sodium channels.[9] Additionally, it affects potassium and calcium ion currents.

The signaling pathway and molecular targets of this compound are illustrated in the diagram below.

Caption: Mechanism of action of this compound on cardiac ion channels.

Key Actions of this compound:

-

Sodium Channel Blockade: this compound is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action reduces the excitability and conduction velocity of cardiac muscle cells.[9]

-

Potassium Channel Inhibition: The drug also inhibits the delayed rectifier potassium current (IK), specifically the rapid component (IKr).[2] This action prolongs the atrial effective refractory period. Furthermore, this compound inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), which can be beneficial in suppressing vagally-mediated atrial fibrillation.[2]

-

Sodium-Calcium Exchange Inhibition: this compound can regulate intracellular calcium ion concentration by inhibiting the Na+/Ca2+ exchange current (INCX), which contributes to stabilizing cardiac electrical activity.[9]

References

- 1. This compound | C22H30N2 | CID 2218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Determination of this compound in human plasma using reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. glpbio.com [glpbio.com]

- 7. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Early Research on Aprindine's Antiarrhythmic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine, a Class Ib antiarrhythmic agent, emerged in the 1970s as a promising therapeutic for managing a variety of cardiac dysrhythmias.[1] Its unique electrophysiological profile, characterized by a potent blockade of sodium channels, drew significant research interest. This technical guide provides an in-depth analysis of the foundational research on this compound's antiarrhythmic properties, focusing on the core experimental data and methodologies from early studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiarrhythmic drugs.

Core Mechanism of Action

Early investigations established that this compound's primary antiarrhythmic effect stems from its ability to block fast sodium channels in cardiac cells.[1] This action slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby decreasing the excitability of the myocardium. Furthermore, some studies suggested a mild beta-blocking effect, which could contribute to its overall antiarrhythmic efficacy by modulating the sympathetic nervous system's influence on the heart.

Electrophysiological Effects

Initial studies on isolated cardiac tissues and in vivo animal models revealed this compound's significant impact on cardiac electrophysiology. These effects are summarized in the table below.

Table 1: Summary of Electrophysiological Effects of this compound

| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |

| Maximum Upstroke Velocity (Vmax) | Guinea Pig Ventricular Muscle | 10⁻⁶ - 10⁻⁵ M | Dose-dependent decrease | [2] |

| Canine Purkinje Fibers | 3 x 10⁻⁶ M | Significant reduction | ||

| Action Potential Duration (APD) | Canine Purkinje Fibers | 3 x 10⁻⁶ M | Shortened | |

| QRS Duration | Anesthetized Pigs | Serum level: 3.4 µg/ml | Increased to 132% of control | |

| P-Q Interval | Anesthetized Pigs | Serum level: 8.7 µg/ml | Increased to 281% of control | |

| Membrane Potential-Vmax Relationship | Guinea Pig Ventricular Muscle | 3 x 10⁻⁶ M | Shifted by 7.3 mV towards more negative potentials | [2] |

Efficacy in Experimental Arrhythmia Models

This compound's antiarrhythmic potential was extensively evaluated in various animal models designed to mimic human cardiac arrhythmias. The following tables summarize the quantitative data from these key early studies.

Table 2: Efficacy of this compound in Ouabain-Induced Arrhythmia Models in Dogs

| Parameter | Dosage of this compound | Outcome | Reference |

| Suppression of Accelerated Ventricular Escape (AVE) and Repetitive Ventricular Response (RVR) | 2.86 mg/kg | 100% success rate (14 out of 14 dogs) | [3] |

| Reversal of Ventricular Tachycardia | 5 mg/kg i.v. | Successful in 6 out of 6 dogs | [4] |

Table 3: Efficacy of this compound in Coronary Artery Ligation-Induced Arrhythmia Models in Dogs

| Parameter | Dosage of this compound | Time of Administration | Outcome | Reference |

| Incidence of Sustained Ventricular Tachycardia or Fibrillation | Not specified | Before LAD occlusion | 49% (17 out of 35 dogs) | [5] |

| 5 min after LAD occlusion | 14% (5 out of 34 dogs) | [5] | ||

| Reduction of Premature Ventricular Complexes | Not specified | 24 hours after coronary occlusion | Reduced from a mean of 35 to 12 per 100 beats | [5] |

Experimental Protocols

Ouabain-Induced Arrhythmia in Dogs

Objective: To induce a stable ventricular arrhythmia to test the efficacy of antiarrhythmic agents.

Methodology:

-

Anesthetize mongrel dogs of either sex.

-

Administer ouabain intravenously. A common dosage was a mean of 60 µg/kg.[3]

-

Monitor the electrocardiogram (ECG) continuously.

-

The endpoint for ouabain administration is the development of an accelerated ventricular escape (AVE) rhythm and repetitive ventricular responses (RVR) following the cessation of atrial pacing.[3]

-

Once a stable arrhythmia is established (typically lasting for at least three hours in control animals), the test compound (this compound) is administered intravenously.[3]

-

Observe the ECG for suppression of the AVE and RVR to determine the efficacy of the drug.

Coronary Artery Ligation in Dogs

Objective: To create a model of myocardial ischemia and infarction to study post-infarction arrhythmias.

Methodology:

-

Anesthetize mongrel dogs.

-

Perform a thoracotomy to expose the heart.

-

Isolate the left anterior descending (LAD) coronary artery.

-

Pass a ligature around the LAD artery.

-

In a one-stage ligation model, the artery is permanently occluded.

-

In a two-stage ligation model, the artery is partially occluded for a period before complete occlusion to reduce acute mortality.

-

Administer this compound at different time points relative to the occlusion (e.g., before, immediately after, or 24 hours after) to assess its effect on arrhythmia development and suppression.[5]

-

Monitor the ECG for the incidence and frequency of ventricular arrhythmias, such as premature ventricular complexes, ventricular tachycardia, and ventricular fibrillation.

In Vitro Electrophysiological Studies

Objective: To characterize the direct effects of this compound on the electrophysiological properties of isolated cardiac tissues.

Methodology:

-

Isolate specific cardiac tissues, such as ventricular papillary muscles or Purkinje fibers, from animal hearts (e.g., guinea pig, canine).

-

Mount the tissue in an organ bath superfused with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature and pH.

-

Insert microelectrodes into the cardiac cells to record transmembrane action potentials.

-

Stimulate the tissue at a constant frequency.

-

After obtaining stable baseline recordings, introduce this compound into the superfusate at various concentrations.

-

Measure changes in action potential parameters, including the maximum upstroke velocity (Vmax), action potential duration (APD), and resting membrane potential.

-

To study use-dependent effects, vary the stimulation frequency and observe the effect on Vmax.[2]

-

To study voltage-dependent effects, alter the resting membrane potential (e.g., by changing the extracellular potassium concentration) and assess the drug's inhibitory action on Vmax.[2]

Signaling Pathways and Logical Relationships

The primary mechanism of this compound's antiarrhythmic action involves the blockade of voltage-gated sodium channels. This leads to a series of downstream effects on cardiac electrophysiology, ultimately suppressing arrhythmias.

References

- 1. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of the antiarrhythmic drugs [ouci.dntb.gov.ua]

- 4. Electrophysiological effects of OPC-88117, a new antiarrhythmic agent on papillary muscles and single ventricular myocytes isolated from guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological effects of Ro 22-9194, a new antiarrhythmic agent, on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Aprindine's Mechanism of Action on Cardiac Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a Class Ib antiarrhythmic agent that has been utilized in the management of both ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action centers on the blockade of cardiac voltage-gated sodium channels (NaV1.5), which are responsible for the rapid upstroke of the cardiac action potential. By modulating the function of these channels, this compound effectively suppresses abnormal cardiac rhythms. This technical guide provides a comprehensive overview of the molecular interactions between this compound and cardiac sodium channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action: State-Dependent Blockade of Cardiac Sodium Channels

This compound's interaction with cardiac sodium channels is characterized by a pronounced state-dependent blockade, a hallmark of Class Ib antiarrhythmic drugs. This means that the affinity of this compound for the sodium channel is significantly influenced by the conformational state of the channel protein: resting, open, or inactivated.

High Affinity for the Inactivated State: this compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[2] This property is crucial to its antiarrhythmic effect, as it preferentially targets cardiac tissues that are frequently depolarizing, such as those involved in tachyarrhythmias, where channels spend more time in the inactivated state.

Use-Dependent Block: A direct consequence of its high affinity for the inactivated state is the phenomenon of use-dependent or phasic block. With successive depolarizations, an increasing number of sodium channels become blocked by this compound, leading to a cumulative reduction in the sodium current (INa). This effect is more pronounced at higher stimulation frequencies, further contributing to its efficacy in terminating tachycardias.[2][3]

Tonic Block: this compound also induces a tonic or resting block, which is a blockade of the sodium channels in their resting state. However, this effect is considerably less potent than its use-dependent block.[2]

Slow Kinetics of Binding and Unbinding: Compared to other Class Ib agents like lidocaine, this compound demonstrates slower kinetics for both binding to and unbinding from the sodium channel. This results in a longer recovery time from blockade.[3]

Quantitative Data on this compound's Interaction with Cardiac Sodium Channels

The following tables summarize the key quantitative parameters that define the interaction of this compound with cardiac sodium channels, as determined by electrophysiological studies.

| Parameter | Value | Species/Cell Type | Reference |

| Binding Affinity (Kd) | |||

| Kd (Resting State) | 37.7 µmol/L | Guinea Pig Ventricular Myocytes | [2] |

| Kd (Inactivated State) | 0.74 µmol/L | Guinea Pig Ventricular Myocytes | [2] |

| Recovery from Block | |||

| Time Constant (τ) at -100 mV | 4.8 s | Guinea Pig Ventricular Myocytes | [2] |

| Time Constant (τ) at -140 mV | 5.0 s | Guinea Pig Ventricular Myocytes | [2] |

| Time Constant (τ) from Use-Dependent Block | 4.75 - 4.81 s | Guinea Pig Ventricular Muscles | [3] |

| Effect on Channel Gating | |||

| Shift in Inactivation Curve (ΔV1/2) | -11.4 ± 3.5 mV | Guinea Pig Ventricular Myocytes | [2] |

| Phasic Block (at 2 Hz, 3 µmol/L) | |||

| 1.5 ms pulse duration | 64 ± 3% | Guinea Pig Ventricular Myocytes | [2] |

| 20 ms pulse duration | 82 ± 6% | Guinea Pig Ventricular Myocytes | [2] |

| 200 ms pulse duration | 93 ± 7% | Guinea Pig Ventricular Myocytes | [2] |

| pH Dependence of Use-Dependent Block (at 2 Hz, 3 µmol/L) | |||

| pH 6.0 | 14 ± 7% | Guinea Pig Ventricular Myocytes | [2] |

| pH 7.4 | 68 ± 13% | Guinea Pig Ventricular Myocytes | [2] |

| pH 8.0 | 90 ± 12% | Guinea Pig Ventricular Myocytes | [2] |

Experimental Protocols

The following section outlines the methodologies for key experiments used to characterize the effects of this compound on cardiac sodium channels.

Whole-Cell Voltage Clamp Electrophysiology

This technique is employed to measure the ionic currents across the membrane of a single cardiac myocyte while controlling the membrane potential.

Cell Preparation:

-

Isolation of ventricular myocytes from guinea pig hearts via enzymatic digestion.

-

Cells are stored in a high-potassium solution and allowed to adhere to the bottom of a recording chamber on the stage of an inverted microscope.

Solutions:

-

External Solution (in mmol/L): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mmol/L): CsCl 120, NaCl 10, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.

Recording:

-

Borosilicate glass microelectrodes with a resistance of 1-3 MΩ are filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

-

Currents are recorded using an patch-clamp amplifier, filtered, and digitized for analysis.

Protocol for Assessing Tonic and Use-Dependent Block

-

Holding Potential: The cell membrane is held at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

Tonic Block Assessment: A single depolarizing pulse to -20 mV for 50 ms is applied to elicit the peak sodium current in the absence and presence of this compound. The percentage of block is calculated.

-

Use-Dependent Block Assessment: A train of depolarizing pulses (e.g., to -20 mV for 50 ms) is applied at a specific frequency (e.g., 1 Hz, 2 Hz, 5 Hz). The peak sodium current of each pulse is measured. Use-dependent block is quantified as the percentage reduction in the current from the first to the last pulse in the train.

Protocol for Determining the Time Course of Recovery from Block

-

Induction of Block: A train of depolarizing pulses is applied to induce use-dependent block.

-

Recovery Interval: Following the pulse train, the membrane is repolarized to a specific holding potential (e.g., -100 mV or -140 mV) for a variable duration.

-

Test Pulse: A test pulse is applied after the recovery interval to measure the fraction of channels that have recovered from the block.

-

Data Analysis: The time constant of recovery (τ) is determined by fitting the fractional recovery of the current as a function of the recovery interval duration with a single exponential function.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms and experimental logic in the study of this compound's action on cardiac sodium channels.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Aprindine in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is an antiarrhythmic agent that has been investigated for its efficacy in treating both supraventricular and ventricular tachyarrhythmias.[1] Its primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes, a characteristic of Class I antiarrhythmic drugs. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as observed in preclinical animal models, with a focus on its electrophysiological effects, antiarrhythmic properties, and the experimental methodologies used for its evaluation.

Electrophysiological Effects

This compound exerts significant effects on the electrophysiological properties of cardiac tissues. These effects have been primarily characterized in canine and guinea pig models and are summarized below.

Effects on Cardiac Action Potential and Ion Channels

This compound's primary electrophysiological effect is the depression of the maximum rate of rise of the action potential (Vmax), which is indicative of sodium channel blockade.[2][3] This effect is both frequency- and voltage-dependent, becoming more pronounced at higher stimulation frequencies (use-dependent block).[4]

Table 1: Electrophysiological Effects of this compound in Canine Models

| Parameter | Animal Model | Tissue/Cell Type | This compound Concentration/Dose | Observed Effect | Citation |

| Maximum Rate of Rise (Vmax) | Dog | Cardiac Conducting Tissue | Not specified | Marked depression at normal cycle lengths | [2][3] |

| Action Potential Duration (APD) | Dog | Cardiac Conducting Tissue | Not specified | Shortened | [2][3] |

| Effective Refractory Period (ERP) | Dog | Cardiac Conducting Tissue | Not specified | Shortened | [2][3] |

| ERP/APD Ratio | Dog | Cardiac Conducting Tissue | Not specified | Increased | [2][3] |

| Atrial and Ventricular Conduction Time | Dog | In vivo | 1.4, 2.8, and 4.2 mg/kg (cumulative IV) | Prolonged | [5] |

| Atrial and Ventricular ERP | Dog | In vivo | 1.4, 2.8, and 4.2 mg/kg (cumulative IV) | Prolonged | [5] |

| Sinus Rate | Dog | In vivo | 10⁻⁵ - 10⁻³ g/ml (injected into sinus node artery) | Decreased | [5] |

| AV Nodal Conduction Time | Dog | In vivo | 10⁻⁴ g/ml (injected into AV nodal artery) | Prolonged | [5] |

| AV Nodal Functional Refractory Period | Dog | In vivo | 10⁻⁴ g/ml (injected into AV nodal artery) | Prolonged | [5] |

| Monophasic Action Potential (MAP) Duration | Dog | In vivo | 1 mg/kg and 2 mg/kg (IV) | No alteration in right atrial and right ventricular MAP duration | [6] |

Table 2: Electrophysiological Effects of this compound in Guinea Pig Models

| Parameter | Animal Model | Tissue/Cell Type | This compound Concentration | Observed Effect | Citation |

| Vmax | Guinea Pig | Ventricular Papillary Muscle | 10⁻⁶ - 10⁻⁵ M | Dose-dependent decrease | [4] |

| Vmax Use-Dependent Block | Guinea Pig | Ventricular Papillary Muscle | 10⁻⁶ - 10⁻⁵ M | Enhanced at higher stimulation frequencies | [4] |

| Vmax Recovery Time Constant | Guinea Pig | Ventricular Papillary Muscle | Not specified | 6.2 - 7.8 seconds | [4] |

| Vmax vs. Membrane Potential | Guinea Pig | Ventricular Papillary Muscle | 3 x 10⁻⁶ M | Shifted by 7.3 mV towards more negative potentials | [4] |

| Rate-Dependent Vmax Block (Kd) | Guinea Pig | Ventricular Muscle | 10⁻⁶ M (at 3.3 Hz) | More pronounced than quinidine | [7] |

| Resting Vmax Block (Kd) | Guinea Pig | Ventricular Muscle | 1.3 x 10⁻⁵ M | More pronounced than quinidine | [7] |

| Delayed Rectifier K+ Current (IK) | Guinea Pig | Atrial Cells | 3 µM | Inhibited | [8] |

| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) | Guinea Pig | Atrial Cells | 3 µM | Potently inhibited | [8] |

| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig | Ventricular Myocytes | IC₅₀: 48.8 µM (outward), 51.8 µM (inward) | Suppressed in a concentration-dependent manner | [9] |

| Sodium Current (INa) Tonic Block | Guinea Pig | Ventricular Myocytes | Kdrest = 37.7 µmol/l, Kdi = 0.74 µmol/l | Revealed tonic block | [10] |

| INa Inactivation Curve | Guinea Pig | Ventricular Myocytes | 3 µmol/l | Shifted to hyperpolarizing direction by 11.4 mV | [10] |

| INa Phasic Block (at 2 Hz) | Guinea Pig | Ventricular Myocytes | 3 µmol/l | 64% at 1.5 ms, 82% at 20 ms, 93% at 200 ms | [10] |

| INa Recovery Time Constant from Phasic Block | Guinea Pig | Ventricular Myocytes | Not specified | 4.8 s at -100 mV, 5.0 s at -140 mV | [10] |

Antiarrhythmic Activity in Preclinical Models

This compound has demonstrated efficacy in various animal models of cardiac arrhythmias.

Experimentally Induced Arrhythmias in Dogs

-

Ouabain-induced Ventricular Tachycardia: this compound, at a dose of 5 mg/kg i.v., successfully reversed ouabain-induced ventricular tachycardia in all tested dogs (six out of six).[11] In another study, 2.86 mg/kg of this compound suppressed ouabain-induced accelerated ventricular escape and repetitive ventricular response in 100% of the dogs tested (14 out of 14).[12]

-

Ventricular Extrasystoles and Fibrillation Threshold: An intravenous dose of 5 mg/kg of this compound increased the threshold for electrically induced extrasystoles from a control of 0.18 mA to 0.29 mA.[11] The same dose also raised the ventricular fibrillation threshold from 2.45 mA to 5.68 mA.[11]

-

Coronary Artery Ligation-induced Arrhythmias: In conscious dogs with arrhythmias induced by two-stage ligation of the left anterior descending coronary artery, a 5 mg/kg i.v. dose of this compound significantly reduced the ectopic beat rate.[11] However, it did not protect against fibrillation following one-stage occlusion and release of the coronary artery.[11]

-

Ventricular Tachycardia Treatment: In a study of 20 dogs with ventricular tachycardia, many of which were refractory to conventional antiarrhythmics, intravenous this compound converted 15 dogs to sinus rhythm and markedly slowed the tachycardia in 4 others.[13]

Table 3: Efficacy of this compound in Canine Arrhythmia Models

| Arrhythmia Model | Dose | Route of Administration | Efficacy | Citation |

| Ouabain-induced ventricular tachycardia | 5 mg/kg | i.v. | Reversed tachycardia in 6/6 dogs | [11] |

| Ouabain-induced accelerated ventricular escape and repetitive ventricular response | 2.86 mg/kg | i.v. | Suppressed in 14/14 dogs | [12] |

| Electrically induced extrasystoles | 5 mg/kg | i.v. | Increased threshold from 0.18 mA to 0.29 mA | [11] |

| Electrically induced ventricular fibrillation | 5 mg/kg | i.v. | Increased threshold from 2.45 mA to 5.68 mA | [11] |

| Coronary artery ligation-induced ectopic beats | 5 mg/kg | i.v. | Reduced ectopic rate from 107 to 1 beat/min initially | [11] |

| Spontaneous ventricular tachycardia | Not specified | i.v. and oral | Converted 15/20 dogs to sinus rhythm | [13] |

Effects on Myocardial Ischemia and Reperfusion Injury

In isolated rat hearts subjected to global ischemia and reperfusion, this compound demonstrated cardioprotective effects at specific concentrations.

-

Contractile Function and Ion Homeostasis: Treatment with 10 or 30 µM this compound improved the recovery of left ventricular developed pressure and suppressed the rise in end-diastolic pressure during reperfusion.[14] It also attenuated the ischemia-induced increase in myocardial sodium and calcium content and the decrease in potassium and magnesium levels.[14]

-

Enzyme and Metabolite Release: The release of ATP metabolites and creatine kinase from the ischemic-reperfused hearts was also attenuated by treatment with 10 or 30 µM this compound.[14]

-

Dose-Dependent Effects: Higher concentrations of this compound (70 and 100 µM) did not show these beneficial effects.[14]

Table 4: Effects of this compound on Ischemia/Reperfusion Injury in Isolated Rat Hearts

| Parameter | This compound Concentration | Observed Effect | Citation |

| Left Ventricular Developed Pressure (LVDP) Recovery | 10 and 30 µM | Improved | [14] |

| Left Ventricular End-Diastolic Pressure (LVEDP) Rise | 10 and 30 µM | Suppressed | [14] |

| Myocardial Sodium and Calcium Content | 10 and 30 µM | Increase suppressed | [14] |

| Myocardial Potassium and Magnesium Content | 10 and 30 µM | Decrease suppressed | [14] |

| ATP Metabolites and Creatine Kinase Release | 10 and 30 µM | Attenuated | [14] |

| Cardiac Contractile Dysfunction and Ionic Disturbance | 70 and 100 µM | No improvement | [14] |

Experimental Protocols

Intracellular Electrophysiology in Canine Cardiac Tissue

-

Animal Model: Canine.

-

Tissue Preparation: Normal canine conducting tissues were used for in vitro intracellular potential recordings.[2]

-

Methodology: Intracellular action potentials were recorded to measure parameters such as Vmax, action potential duration (APD), and effective refractory period (ERP) at varying cycle lengths and coupling intervals.[2][3]

Transmembrane Action Potential Studies in Guinea Pig Papillary Muscles

-

Animal Model: Guinea Pig.

-

Tissue Preparation: Isolated papillary muscles from the right ventricle.[4]

-

Methodology: Transmembrane action potentials were recorded to assess the effects of this compound on Vmax. The preparation was stimulated at varying frequencies to evaluate use-dependent block. The relationship between membrane potential and Vmax was also determined.[4]

In Vivo Electrophysiology in Anesthetized Dogs

-

Animal Model: Anesthetized, open-chest dogs.

-

Pre-treatment: Dogs were pretreated with atropine and propranolol.[5]

-

Methodology: this compound was administered either intravenously or directly into the sinus node or atrioventricular nodal arteries. The effects on sinus rate, atrial and ventricular conduction times, and effective refractory periods were measured.[5]

Ouabain-Induced Arrhythmia Model in Dogs

-

Animal Model: Dogs.

-

Arrhythmia Induction: Ouabain was administered to induce ventricular tachycardia, accelerated ventricular escape (AVE), and repetitive ventricular responses (RVR).[11][12]

-

Methodology: this compound was administered intravenously to assess its ability to reverse or suppress the induced arrhythmias.[11][12]

Ischemia/Reperfusion Model in Isolated Rat Hearts

-

Animal Model: Rat.

-

Experimental Setup: Isolated rat hearts were subjected to global ischemia followed by reperfusion.[14]

-

Methodology: Cardiac function (LVDP, LVEDP), myocardial ion content, and the release of ATP metabolites and creatine kinase were measured with and without this compound treatment.[14]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound's Sodium Channel Blockade.

References

- 1. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular electrophysiological alterations in canine cardiac conducting tissue induced by this compound and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound HCL on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of sotalol, this compound and the combination this compound-sotalol on monophasic action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative study of the block of Vmax by this compound and quinidine in the guinea-pig heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiarrhythmic and antifibrillatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suppression of ouabain-induced ventricular rhythms with this compound HCl. A comparison with other antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound for treatment of ventricular arrhythmias in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on ischemia/reperfusion-induced cardiac contractile dysfunction of perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Aprindine's Classification as a Class Ib Antiarrhythmic Drug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is an antiarrhythmic agent classified under the Vaughan Williams classification system as a Class Ib drug.[1] This classification is primarily based on its electrophysiological effects on the cardiac action potential, specifically its ability to block sodium channels.[2] This technical guide provides an in-depth overview of the core principles and experimental evidence that substantiate this compound's classification, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound, like other Class I antiarrhythmic drugs, is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[2][3] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and reducing the excitability of cardiac cells.[2][4]

Class I antiarrhythmic drugs are sub-classified based on their kinetics of interaction with the sodium channel. Class Ib agents, including this compound, are characterized by their rapid association with and dissociation from the sodium channel, particularly in the inactivated state.[5] This kinetic profile results in a more pronounced effect in tissues that are frequently depolarized, such as during tachycardia, or in ischemic tissue where cells are partially depolarized, a phenomenon known as "use-dependence."[4]

Electrophysiological Effects of this compound

The classification of this compound as a Class Ib agent is defined by its specific effects on the cardiac action potential and effective refractory period (ERP).

Action Potential Duration (APD)

A hallmark of Class Ib antiarrhythmic drugs is their ability to shorten the action potential duration (APD).[5][6] Studies on canine Purkinje fibers have shown that this compound significantly shortens the APD.[1] This effect is in contrast to Class Ia agents, which prolong the APD, and Class Ic agents, which have minimal effect on APD.[5]

Effective Refractory Period (ERP)

The effective refractory period is the interval during which a new action potential cannot be initiated.[7] Class Ib agents typically shorten the ERP.[6] This is a direct consequence of the shortened action potential duration.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as determined in various preclinical studies.

Table 1: Effect of this compound on the Maximum Upstroke Velocity (Vmax) of the Cardiac Action Potential

| Concentration (µM) | Tissue/Cell Type | Change in Vmax | Reference |

| 2 | Guinea Pig Ventricular Muscle | Progressive decrease with prolonged clamp pulse | [4] |

| 5 | Guinea Pig Ventricular Muscle | Progressive decrease with prolonged clamp pulse | [4] |

| 3 | Canine Purkinje Fibers | Significant reduction | [1] |

Table 2: Kinetic Parameters of this compound's Sodium Channel Blockade

| Parameter | Value | Tissue/Cell Type | Reference |

| Recovery Time Constant from Use-Dependent Block | 4.75 - 4.81 s | Guinea Pig Ventricular Muscle | [4] |

| Dissociation Constant (Kd) for Resting State | 37.7 µM | Guinea Pig Ventricular Myocytes | [8] |

| Dissociation Constant (Kd) for Inactivated State | 0.74 µM | Guinea Pig Ventricular Myocytes | [8] |

| IC50 for IK.ACh (Carbachol-induced) | 0.4 µM | Guinea Pig Atrial Cells | [6] |

| IC50 for IK.ACh (GTPγS-induced) | 2.5 µM | Guinea Pig Atrial Cells | [6] |

Table 3: Effect of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)

| Concentration (µM) | Tissue/Cell Type | Effect on APD | Effect on ERP | Reference |

| 3 | Canine Purkinje Fibers | Shortens | Not specified | [1] |

| 3 | Guinea Pig Atrial Cells | Prolonged by 50±4% (in the absence of muscarinic agonist) | Prolonged (in the presence of carbachol) | [6] |

Note: The prolongation of APD in atrial cells under specific conditions highlights that the effects of antiarrhythmic drugs can be tissue- and context-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments used to classify this compound as a Class Ib antiarrhythmic drug.

Measurement of Vmax and APD in Cardiac Purkinje Fibers using Intracellular Microelectrodes

Objective: To determine the effect of this compound on the maximum rate of depolarization (Vmax) and the duration of the action potential (APD) in cardiac Purkinje fibers.

Materials:

-

Isolated cardiac Purkinje fibers from a suitable animal model (e.g., canine).

-

Tyrode's solution (superfusion medium).

-

This compound hydrochloride stock solution.

-

Glass microelectrodes filled with 3 M KCl.

-

Microelectrode amplifier and data acquisition system.

-

Stimulator for electrical pacing.

Procedure:

-

Dissect a free-running Purkinje fiber from the ventricle of a freshly excised heart and mount it in a tissue bath.

-

Superfuse the preparation with oxygenated Tyrode's solution at a constant temperature (37°C).

-

Pace the preparation at a constant cycle length (e.g., 1000 ms) using bipolar stimulating electrodes.

-

Impale a Purkinje fiber cell with a glass microelectrode to record the transmembrane action potential.

-

Record baseline action potentials for a stabilization period.

-

Introduce this compound into the superfusate at the desired concentrations.

-

Record action potentials at steady-state for each concentration.

-

Analyze the recorded action potentials to determine Vmax (the first derivative of the action potential upstroke) and APD at 50% and 90% repolarization (APD50 and APD90).

Characterization of Sodium Channel Blockade using Whole-Cell Patch Clamp

Objective: To characterize the kinetics and state-dependence of this compound's blockade of sodium channels in isolated cardiomyocytes.

Materials:

-

Isolated ventricular myocytes from a suitable animal model (e.g., guinea pig).

-

External and internal solutions for whole-cell patch clamp recording.

-

This compound hydrochloride stock solution.

-

Patch clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Isolate ventricular myocytes using enzymatic digestion.

-

Establish a whole-cell patch clamp configuration on a single myocyte.

-

Apply a series of voltage protocols to elicit sodium currents and to assess the drug's affinity for the resting, open, and inactivated states of the channel.

-

Resting state affinity: Apply a test pulse from a very negative holding potential where most channels are in the resting state.

-

Inactivated state affinity: Use a prepulse to a depolarized potential to inactivate the channels before the test pulse.

-

Use-dependence: Apply a train of depolarizing pulses at different frequencies.

-

-

Perfuse the cell with different concentrations of this compound and repeat the voltage protocols.

-

Analyze the reduction in sodium current amplitude to determine the IC50 for each channel state and the time constants for onset and recovery from block.

Determination of the Effective Refractory Period (ERP) in an Isolated Perfused Heart

Objective: To determine the effect of this compound on the effective refractory period of the ventricular myocardium.

Materials:

-

Isolated heart from a small mammal (e.g., rabbit or guinea pig).

-

Langendorff perfusion apparatus.

-

Krebs-Henseleit solution (perfusate).

-

This compound hydrochloride stock solution.

-

Pacing and recording electrodes.

-

ECG recording system.

Procedure:

-

Excise the heart and mount it on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.

-

Place pacing and recording electrodes on the ventricular epicardium.

-

Pace the heart at a constant cycle length (S1-S1 interval).

-

Introduce a premature stimulus (S2) after a train of S1 stimuli.

-

Gradually decrease the S1-S2 coupling interval until the S2 stimulus fails to elicit a propagated ventricular response. The longest S1-S2 interval that fails to capture the ventricle is the ERP.

-

Perfuse the heart with this compound at various concentrations.

-

Repeat the ERP measurement at each concentration to determine the drug's effect.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Vaughan Williams Classification of Antiarrhythmic Drugs.

Caption: Mechanism of Action of this compound (Class Ib).

Caption: Electrophysiological Characterization Workflow.

Conclusion

The classification of this compound as a Class Ib antiarrhythmic drug is well-supported by extensive experimental evidence. Its characteristic rapid-onset and offset blockade of sodium channels, particularly in the inactivated state, leads to a shortening of the action potential duration without significantly slowing conduction at normal heart rates. This profile makes it effective in terminating tachyarrhythmias, especially those originating from ischemic tissue. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive framework for understanding the electrophysiological basis of this compound's therapeutic action and its place within the Vaughan Williams classification system.

References

- 1. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Patch Clamp Protocol [labome.com]

- 3. researchgate.net [researchgate.net]

- 4. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating Aprindine's Effects on Cardiac Myocytes via Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a class Ib antiarrhythmic agent recognized for its efficacy in treating both ventricular and supraventricular arrhythmias.[1][2] Its primary mechanism of action involves the modulation of cardiac ion channels, particularly sodium channels, to stabilize the cardiac membrane and prevent abnormal electrical impulses.[1] These application notes provide a detailed guide for studying the electrophysiological effects of this compound on isolated cardiac myocytes using the patch clamp technique. The protocols outlined below are designed to enable researchers to characterize the dose-dependent effects and kinetics of this compound's interaction with key cardiac ion channels.

Mechanism of Action

This compound primarily exerts its antiarrhythmic effects by blocking fast sodium channels (INa) in a use-dependent manner.[3][4] This means its blocking effect is more pronounced at higher heart rates. It exhibits both tonic and phasic block, shifting the inactivation curve to a more hyperpolarized potential.[3] Additionally, this compound has been shown to inhibit other cardiac ion channels, including the delayed rectifier potassium current (IK), particularly the rapid component (IKr), and the muscarinic acetylcholine receptor-operated potassium current (IK.ACh).[2][5] Furthermore, it can modestly inhibit the Na+/Ca2+ exchange current (INCX).[6][7] Some studies also suggest a mild beta-blocking effect and, at higher concentrations, a potential to suppress the slow inward calcium current.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's effects on various cardiac ion channels as reported in the literature.

Table 1: this compound Effects on Sodium Channels (INa) in Guinea-Pig Ventricular Myocytes [3]

| Parameter | Value | Conditions |

| Tonic Block (Kdrest) | 37.7 µmol/l | |

| Tonic Block (Kdi) | 0.74 µmol/l | |

| Inactivation Curve Shift | -11.4 ± 3.5 mV | 3 µmol/l this compound |

| Phasic Block (at 2 Hz, 1.5 ms duration) | 64% ± 3% | 3 µmol/l this compound |

| Phasic Block (at 2 Hz, 20 ms duration) | 82% ± 6% | 3 µmol/l this compound |

| Phasic Block (at 2 Hz, 200 ms duration) | 93% ± 7% | 3 µmol/l this compound |

| Recovery Time Constant (at -100 mV) | 4.8 s | |

| Recovery Time Constant (at -140 mV) | 5.0 s |

Table 2: this compound Effects on Potassium Channels (IK) and Na+/Ca2+ Exchange Current (INCX)

| Channel/Current | IC50 Value | Cell Type | Reference |

| IK.ACh (Carbachol-induced) | 0.4 µM | Guinea-Pig Atrial Cells | [2] |

| IK.ACh (GTPγS-induced) | 2.5 µM | Guinea-Pig Atrial Cells | [2] |

| Outward INCX | 48.8 µM | Guinea-Pig Ventricular Myocytes | [6] |

| Inward INCX | 51.8 µM | Guinea-Pig Ventricular Myocytes | [6] |

Experimental Protocols

Cardiac Myocyte Isolation

Successful patch clamp experiments begin with the isolation of healthy, viable cardiac myocytes. The following is a general protocol that may need optimization based on the specific animal model and laboratory conditions.

Materials:

-

Langendorff perfusion system

-

Collagenase (e.g., Type II) and Protease (e.g., Type XIV)

-

Perfusion Buffer (e.g., Tyrode's solution)

-

Stopping Buffer (e.g., Kraft-Brühe solution)

-

Storage Solution (e.g., M199 medium)

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse with Ca2+-free Tyrode's solution to wash out the blood.

-

Switch to perfusion with an enzyme solution (collagenase and protease in Ca2+-free Tyrode's) to digest the extracellular matrix.

-

Once the heart is digested, transfer the ventricles or atria to a stopping buffer.

-

Gently triturate the tissue to release individual myocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Allow the cells to settle and then resuspend them in a storage solution.

-

Cells should be allowed to stabilize before initiating patch clamp experiments.

Patch Clamp Electrophysiology

The whole-cell patch clamp configuration is recommended for studying the effects of this compound on cardiac ion channels.

Equipment:

-

Inverted microscope

-

Micromanipulator

-

Patch clamp amplifier and digitizer

-

Data acquisition software

-

Perfusion system

Solutions:

Table 3: Example Patch Clamp Solutions

| Solution | Composition |

| Tyrode's Solution (External) | 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.33 mM NaH2PO4, 5.5 mM Glucose, 5 mM HEPES; pH 7.4 with NaOH |

| Pipette Solution (Internal) for INa | 10 mM NaF, 130 mM CsF, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES; pH 7.2 with CsOH |

| Pipette Solution (Internal) for IK | 120 mM K-Aspartate, 20 mM KCl, 5 mM MgATP, 10 mM EGTA, 10 mM HEPES; pH 7.2 with KOH |

| Pipette Solution (Internal) for INCX | 20 mM NaCl, 13 mM CaCl2, 20 mM BAPTA, 10 mM HEPES; pH 7.2 with CsOH (results in ~433 nM free Ca2+)[6][7] |

Note: These are example solutions and may require modification based on the specific current being isolated and experimental conditions.

General Procedure:

-

Plate the isolated cardiac myocytes in a recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the appropriate external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.

-

Approach a myocyte with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for several minutes before recording.

-

Apply this compound at various concentrations through the perfusion system.

Voltage Clamp Protocols

Specific voltage clamp protocols are required to isolate and characterize the effects of this compound on different ion channels.

a) Sodium Current (INa) Protocol:

-

Objective: To assess tonic and use-dependent block of INa.

-

Holding Potential: -120 mV to ensure full channel availability.

-

Test Pulse: Depolarize to -30 mV for 50 ms to elicit INa.

-

Tonic Block: Apply test pulses at a low frequency (e.g., 0.1 Hz) before and after this compound application.

-

Use-Dependent Block: Increase the frequency of the test pulse (e.g., 1-5 Hz) in the presence of this compound to observe the progressive reduction in current amplitude.

-

Inactivation Curve: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -40 mV in 10 mV increments, followed by a test pulse to -30 mV.

b) Delayed Rectifier Potassium Current (IK) Protocol:

-

Objective: To evaluate the effect of this compound on IK (specifically IKr).

-

Holding Potential: -40 mV to inactivate sodium and T-type calcium channels.

-

Test Pulse: Depolarize to various potentials (e.g., 0 mV to +60 mV) for 1-2 seconds to activate IK.

-

Tail Current: Repolarize to -50 mV to observe the deactivating tail currents, which are indicative of IKr.

-

Analysis: Measure the peak outward current during the test pulse and the amplitude of the tail current before and after this compound application.

c) Na+/Ca2+ Exchange Current (INCX) Protocol:

-

Objective: To determine the inhibitory effect of this compound on INCX.

-

Holding Potential: -60 mV.

-

Ramp Pulse: Apply a ramp pulse from +60 mV to -120 mV over 500 ms.

-

Analysis: Measure the outward current at positive potentials and the inward current at negative potentials before and after this compound application.

Visualizations

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Aprindine in Isolated Langendorff Heart Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Aprindine, a class Ib antiarrhythmic agent, in isolated Langendorff heart models. This document outlines the pharmacological background of this compound, detailed experimental protocols for its application in Langendorff systems, and expected quantitative outcomes on key cardiac parameters.

Introduction to this compound

This compound is an antiarrhythmic drug primarily classified as a Class Ib agent. Its principal mechanism of action involves the blockade of fast inward sodium channels (Na+) in cardiac cells.[1] This action has a limited effect on the depolarization rate but shortens the repolarization phase and the QT interval. This compound has demonstrated efficacy in treating both ventricular and supraventricular arrhythmias.[2][3] Additionally, some studies suggest it may possess a mild beta-blocking effect and can inhibit the delayed rectifier potassium current (I_K) in atrial cells.[1][2] In the context of ischemia-reperfusion injury, this compound has shown cardioprotective effects, potentially by preventing the accumulation of intracellular sodium.[4]

The Langendorff Heart Model

The isolated Langendorff heart preparation is an ex vivo technique that allows for the study of cardiac physiology and pharmacology in the absence of systemic neural and hormonal influences.[4][5] In this model, the heart is retrogradely perfused through the aorta with an oxygenated, nutrient-rich solution, such as Krebs-Henseleit or Tyrode's solution.[5] This maintains the viability of the cardiac tissue, allowing for the controlled administration of pharmacological agents and the measurement of various cardiac parameters.

Key measurable parameters in a Langendorff setup include:

-

Heart Rate (HR): The intrinsic rate of cardiac contraction.

-

Left Ventricular Developed Pressure (LVDP): An indicator of cardiac contractility, calculated as the difference between the left ventricular systolic and diastolic pressures.

-

Coronary Flow (CF): The rate of perfusion through the coronary vasculature.

-

Electrocardiogram (ECG): To assess cardiac electrical activity, including parameters like the PR interval, QRS duration, and QT interval.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various cardiac parameters. It is important to note that the experimental models and conditions may vary between studies.

Table 1: Effects of this compound on Cardiac Function in Isolated Rat Hearts (Ischemia-Reperfusion Model)

| This compound Concentration | Treatment Protocol | Observed Effect on Contractile Recovery | Reference |

| 10 µM | Perfused for the last 3 minutes of pre-ischemia. | Improved contractile recovery | [4] |

| 30 µM | Perfused for the last 3 minutes of pre-ischemia. | Improved contractile recovery | [4] |

| 70 µM | Perfused for the last 3 minutes of pre-ischemia. | No improvement in contractile recovery | [4] |

| 100 µM | Perfused for the last 3 minutes of pre-ischemia. | No improvement in contractile recovery | [4] |

Table 2: Electrophysiological and Hemodynamic Effects of this compound (In Vivo Animal Models)

| Animal Model | Dosage/Concentration | Parameter | Observed Effect (% of Control) | Reference |

| Pig | < 1.75 mg/kg (serum level 3.4 µg/ml) | QRS Duration | 132% | [6] |

| Pig | Serum level 8.7 µg/ml | Cardiac Output | 78% | [6] |

| Pig | Serum level 8.7 µg/ml | P-Q Interval | 281% | [6] |

| Pig | Serum level 8.7 µg/ml | QRS Width | 341% | [6] |

| Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative IV doses) | Atrial Conduction Time | Prolonged | [5] |

| Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative IV doses) | Ventricular Conduction Time | Prolonged | [5] |

| Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative IV doses) | Effective Refractory Period | Prolonged | [5] |

Experimental Protocols

Langendorff Apparatus Setup and Heart Preparation

A standard Langendorff system should be assembled with the capability for either constant pressure or constant flow perfusion. The system should include a water-jacketed organ bath to maintain physiological temperature (typically 37°C for mammalian hearts), a reservoir for the perfusion buffer, a bubble trap, and ports for drug administration and pressure/ECG measurements.

Protocol for Heart Isolation and Perfusion:

-

Animal Anesthesia: Anesthetize the experimental animal (e.g., rat, guinea pig) following approved institutional guidelines. Heparin should be administered to prevent coagulation.

-

Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold cardioplegic solution to arrest contractions and protect the myocardium.

-

Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula. Secure the aorta to the cannula with a surgical suture.

-

Initiate Perfusion: Mount the cannulated heart onto the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg for a rat heart) or constant flow.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, key parameters such as HR, LVDP, and CF should reach a steady state.

Preparation and Administration of this compound

Stock Solution Preparation: